
Hexadecyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl phosphate is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various fields of scientific research
Métodos De Preparación
The preparation of Hexadecyl phosphate involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the desired chemical reactions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Hexadecyl phosphate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Hexadecyl phosphate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is being investigated for its therapeutic potential in treating certain diseases. Additionally, it has industrial applications in the production of specialized materials and chemicals .
Mecanismo De Acción
The mechanism of action of Hexadecyl phosphate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .
Comparación Con Compuestos Similares
Hexadecyl phosphate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. this compound stands out due to its specific applications and effectiveness in certain reactions and processes .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique properties and applications make it a valuable asset in chemistry, biology, medicine, and industry. Further research and development are likely to uncover even more uses and benefits of this compound.
Propiedades
Fórmula molecular |
C16H33O4P-2 |
|---|---|
Peso molecular |
320.40 g/mol |
Nombre IUPAC |
hexadecyl phosphate |
InChI |
InChI=1S/C16H35O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h2-16H2,1H3,(H2,17,18,19)/p-2 |
Clave InChI |
ZUVCYFMOHFTGDM-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-[4-(2,4-difluoro-phenyl)-piperidin-1-yl]-ethanone](/img/structure/B8325200.png)


![2-[N-(3-aminopropyl)-N-methylamino]-4-methylpyridine](/img/structure/B8325232.png)

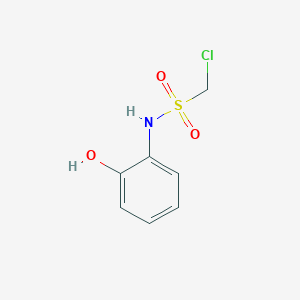
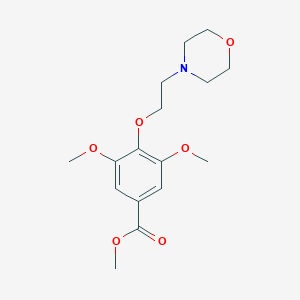
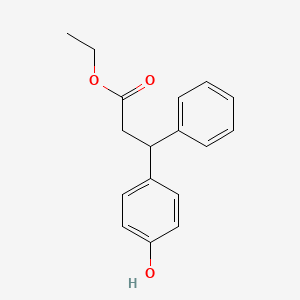
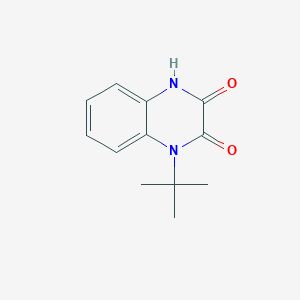
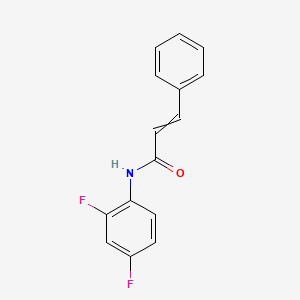
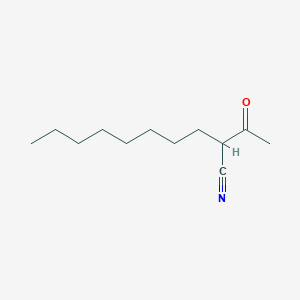
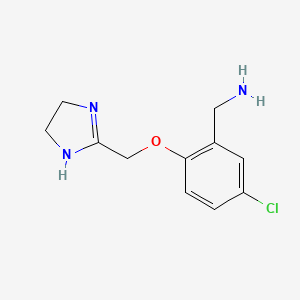
![Bis[2-(4-pyridyl)ethyl]amine](/img/structure/B8325305.png)

